N'-[(1E)-(6-bromo-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide
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Overview
Description
N’-[(1E)-(6-bromo-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide is an organic compound with the molecular formula C14H10BrN3O3 It is characterized by the presence of a brominated benzodioxole ring and a nicotinohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(6-bromo-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide typically involves the condensation of 6-bromo-1,3-benzodioxole-5-carbaldehyde with nicotinohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-(6-bromo-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(6-bromo-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-(6-bromo-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N’-[(1E)-(6-bromo-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylene]nicotinohydrazide
- N’-[(1E)-(4-chloro-2-hydroxyphenyl)methylene]nicotinohydrazide
Uniqueness
N’-[(1E)-(6-bromo-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide is unique due to the presence of the brominated benzodioxole ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C14H10BrN3O3 |
---|---|
Molecular Weight |
348.15 g/mol |
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10BrN3O3/c15-11-5-13-12(20-8-21-13)4-10(11)7-17-18-14(19)9-2-1-3-16-6-9/h1-7H,8H2,(H,18,19)/b17-7+ |
InChI Key |
YQFNWSKRGVXFNX-REZTVBANSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CN=CC=C3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CN=CC=C3)Br |
solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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